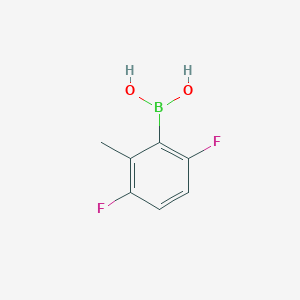

2,5-Difluoro-6-methylphenylboronic acid

Description

Properties

IUPAC Name |

(3,6-difluoro-2-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQGKRUEUBRDFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1C)F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Difluoro-6-methylphenylboronic Acid: A Strategic Building Block in Modern Chemistry

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—allow medicinal chemists to meticulously modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[2][3] Within this context, 2,5-Difluoro-6-methylphenylboronic acid (CAS No. 1884277-68-2) has emerged as a particularly valuable building block.[4] Its trifunctional substitution pattern offers a unique combination of electronic effects and steric hindrance that provides chemists with fine control over the properties of the final products, making it a key intermediate in the synthesis of complex pharmaceuticals and advanced materials.

This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will explore its physicochemical properties, synthesis, mechanistic role in cornerstone reactions like the Suzuki-Miyaura coupling, and its applications in rational drug design, supported by field-proven insights and detailed protocols.

Physicochemical and Safety Profile

A clear understanding of a reagent's properties is fundamental to its effective and safe use in an experimental setting. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1884277-68-2 | [4] |

| Molecular Formula | C₇H₇BF₂O₂ | [4] |

| Molecular Weight | 171.94 g/mol | [4][5] |

| Appearance | Typically a white to off-white solid/powder. | [6] |

| Melting Point | Data not consistently reported in literature. | N/A |

| Storage | Inert atmosphere, 2-8°C. | [4] |

Safety and Handling:

As with all boronic acids, appropriate safety precautions are essential. The compound is classified with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation Mark)[7]

-

Signal Word: Warning[4]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]

-

Precautionary Statements: P264, P270, P280, P301+P312, P302+P352, P305+P351+P338.[4]

Expert Insight: The recommendation for storage under an inert atmosphere at 2-8°C is critical. Boronic acids can undergo trimerization to form boroxines upon dehydration. While this is often a reversible process, storing the compound in a cool, dry, and inert environment ensures its integrity and reactivity for critical applications like palladium-catalyzed cross-coupling reactions.

Synthesis Pathway: A Mechanistic Approach

The synthesis of substituted arylboronic acids is a well-established field, typically relying on the formation of an aryl-metal intermediate followed by electrophilic trapping with a borate ester. A common and industrially scalable approach involves the Grignard reaction.

A plausible synthetic workflow for this compound would start from the corresponding aryl bromide, 1-bromo-2,5-difluoro-6-methylbenzene.

Causality Behind the Method:

-

Grignard Formation: The reaction is initiated by reacting the aryl bromide with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF). This step is critical as organomagnesium compounds are highly reactive towards protic solvents. The C-Br bond is polarized, allowing the electropositive magnesium to insert, forming the nucleophilic Grignard reagent.

-

Electrophilic Trapping: The solution of the Grignard reagent is then cooled significantly (e.g., to -78 °C) before the slow addition of a trialkyl borate, such as triisopropyl borate. This low temperature is crucial to prevent side reactions, such as the addition of a second Grignard reagent to the boron center. The electron-deficient boron atom acts as a potent electrophile for the nucleophilic aryl group.

-

Hydrolysis: The resulting boronate ester is not isolated but is directly subjected to an aqueous acidic workup. The acid hydrolyzes the boronate ester to yield the final boronic acid product.

This method is favored for its operational simplicity and the use of relatively inexpensive starting materials compared to organolithium-based routes, which often require cryogenic temperatures and more hazardous reagents.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[2] This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for constructing biaryl scaffolds common in pharmaceuticals.[5]

The catalytic cycle involves three key steps:

-

Oxidative Addition: An active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[7]

-

Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, K₃PO₄), forms a boronate species. This species then transfers its organic group (the 2,5-difluoro-6-methylphenyl moiety) to the palladium center, displacing the halide.[7]

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a self-validating system for the coupling of this compound with a generic aryl bromide.

Objective: To synthesize a substituted biaryl via Pd-catalyzed Suzuki-Miyaura coupling.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (Ar-Br) (1.0 equivalent)

-

Pd(PPh₃)₄ (Palladium Tetrakis) (0.03 equivalents)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)

-

Toluene (solvent)

-

Water (co-solvent)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Methodology:

-

System Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and backfill with nitrogen gas. This is a self-validating step; failure to exclude oxygen and moisture will deactivate the palladium catalyst, leading to poor or no conversion.

-

Reagent Addition: To the flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (3.0 eq). The use of excess boronic acid and base ensures the complete consumption of the limiting aryl bromide.

-

Solvent Degassing: Add toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water). Degas the resulting mixture by bubbling nitrogen or argon through it for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine. The washing steps remove the inorganic base and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure biaryl product.

Role in Drug Discovery & Development

The specific substitution pattern of this compound is highly advantageous in medicinal chemistry.

-

Metabolic Blocking: The fluorine atom at the 2-position and the methyl group at the 6-position provide steric hindrance around the boronic acid moiety. More importantly, when incorporated into a larger molecule, these groups can shield adjacent positions from metabolic attack (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life.[1]

-

Modulation of Acidity and Binding: The two electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center. In the context of a drug molecule, this electronic modulation can fine-tune pKa values of nearby functional groups or enhance hydrogen bonding interactions with a protein target, potentially increasing binding affinity and selectivity.[2][3]

-

Conformational Control: The ortho-methyl group can restrict the rotation around the C-C bond formed during the Suzuki coupling. This conformational locking can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding to its target and thus improving potency.

Conclusion

This compound is more than just another reagent; it is a strategic tool for molecular design. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity in the robust Suzuki-Miyaura coupling make it a reliable building block for complex molecular architectures. For scientists in drug discovery and materials science, the unique electronic and steric attributes conferred by its difluoro-methyl substitution pattern provide a powerful lever to optimize molecular properties, from metabolic stability to target affinity. As the demand for precisely engineered molecules continues to grow, the importance of such highly functionalized intermediates is set to increase, solidifying the role of this compound in the chemist's arsenal.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 18, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, February 13). Fluorinated Boronic Acids: Enhancing Drug Discovery and Development. Retrieved February 18, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 18, 2026, from [Link]

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved February 18, 2026, from [Link]

-

Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved February 18, 2026, from [Link]

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

PubChem. (n.d.). (2,6-Difluoro-3-methylphenyl)boronic acid. Retrieved February 18, 2026, from [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Retrieved February 18, 2026, from [Link]

-

PubChem. (n.d.). (2-Fluoro-6-methylphenyl)boronic acid. Retrieved February 18, 2026, from [Link]

-

Sporzyński, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. Retrieved February 18, 2026, from [Link]

-

Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved February 18, 2026, from [Link]

-

Wiley Online Library. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved February 18, 2026, from [Link]

-

Lima, L. M., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. Retrieved February 18, 2026, from [Link]

Sources

- 1. (2-Fluoro-6-methylphenyl)boronic acid | C7H8BFO2 | CID 54758890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1884277-68-2|this compound|BLD Pharm [bldpharm.com]

- 3. (2,6-Difluoro-3-methylphenyl)boronic acid | C7H7BF2O2 | CID 16427092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylphenylboronic Acid CAS 16419-60-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (4,5-Difluoro-2-methylphenyl)boronic acid | 1416244-48-8 [sigmaaldrich.com]

- 7. 2-FLUORO-5-METHYLPHENYLBORONIC ACID CAS#: 166328-16-1 [m.chemicalbook.com]

Technical Profile: 2,5-Difluoro-6-methylphenylboronic Acid

Content Type: In-Depth Technical Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Structural Significance

2,5-Difluoro-6-methylphenylboronic acid is a specialized organoboron building block used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1] While its molecular weight is a standard physicochemical parameter, its utility is defined by its specific substitution pattern:

-

Electronic Modulation: The 2,5-difluoro motif introduces significant dipole moments and metabolic stability (blocking oxidation at para/ortho positions relative to the methyl).

-

Steric Challenge: The presence of the 6-methyl group and 2-fluorine atom creates a 2,6-disubstituted (di-ortho) environment around the boron center. This structural feature severely retards transmetallation rates and accelerates competitive protodeboronation, making standard coupling protocols ineffective.

This guide provides the precise physicochemical data, synthesis pathways, and optimized coupling protocols required to successfully utilize this sterically demanding reagent.

Physicochemical Specifications

The following data is validated for stoichiometric calculations and analytical characterization.

| Parameter | Value | Notes |

| Molecular Weight (Average) | 171.94 g/mol | Used for all stoichiometric calculations. |

| Monoisotopic Mass | 172.05 Da | Based on |

| Molecular Formula | C | |

| CAS Number | 1884277-68-2 | |

| Appearance | White to off-white solid | Hygroscopic; tends to form boroxine anhydrides. |

| Solubility | DMSO, Methanol, THF | Poor solubility in non-polar hydrocarbons. |

| pKa (Estimated) | ~8.5 - 9.0 | Lower than PhB(OH) |

Stoichiometry Alert: Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines). Commercial samples may contain varying ratios of free acid to boroxine. For precise GMP applications, titrate the boronic acid content or assume a slight excess is required.

Synthetic Accessibility

The synthesis of this compound relies on lithium-halogen exchange at cryogenic temperatures to prevent benzylic deprotonation or "aryne" formation.

Mechanism of Synthesis

The precursor, 2-bromo-1,4-difluoro-3-methylbenzene , is treated with n-butyllithium. The steric bulk of the methyl group actually aids in directing the lithiation to the bromine position by discouraging aggregation at other sites, though the primary driver is the weak C-Br bond.

Figure 1: Synthetic pathway via cryogenic lithiation-borylation.

Critical Reactivity: The Protodeboronation Trap

Expertise Insight: The primary failure mode when using this compound is protodeboronation . Because the boron atom is flanked by a methyl group (C6) and a fluorine atom (C2), the C-B bond is sterically crowded. During a Suzuki coupling, the base (e.g., OH⁻, CO₃²⁻) coordinates to boron to form the boronate "ate" complex. In sterically hindered systems, the palladium catalyst struggles to approach this crowded center for transmetallation. Consequently, the "ate" complex waits in solution, where it is vulnerable to hydrolysis, cleaving the C-B bond and replacing it with a proton (yielding 1,4-difluoro-2-methylbenzene).

Mechanism of Failure:

-

Base Coordination: Ar-B(OH)

+ OH⁻ -

C-B Cleavage: [Ar-B(OH)

]⁻ + H

To mitigate this, one must use anhydrous conditions or specialized precatalysts that transmetallate faster than the rate of decomposition.

Optimized Experimental Protocol: Sterically Demanding Suzuki Coupling

This protocol uses Pd-XPhos G3 or Pd-PEPPSI-IPr , which are bulky, electron-rich catalysts capable of facilitating oxidative addition and transmetallation in hindered systems.

Materials:

-

Substrate: Aryl Bromide/Chloride (1.0 equiv)

-

Boronic Acid: this compound (1.5 equiv)[1]

-

Catalyst: XPhos Pd G3 (2-3 mol%)

-

Base: K

PO -

Solvent: 1,4-Dioxane / Water (10:1 ratio) or Toluene (anhydrous)

Step-by-Step Methodology:

-

Inerting: Charge a reaction vial with the aryl halide, boronic acid, K

PO-

Why: Oxygen promotes homocoupling and deactivates the active Pd(0) species.

-

-

Solvation: Add degassed 1,4-Dioxane (and water if using the aqueous method) via syringe.

-

Note: For extremely hydrolytically unstable substrates, use anhydrous Toluene at 100°C.

-

-

Reaction: Heat the block to 80-100°C with vigorous stirring (1000 rpm).

-

Why: High stirring rates are crucial for biphasic mixtures to ensure phase transfer of the base.

-

-

Monitoring: Monitor by HPLC/UPLC after 1 hour. Look for the protodeboronated byproduct (MW ~128 Da).

-

Correction: If protodeboronation is high, switch to Buchwald's anhydrous conditions : Pd(OAc)

, SPhos, K

-

-

Workup: Dilute with EtOAc, wash with brine, dry over Na

SO

Figure 2: Catalytic cycle highlighting the transmetallation bottleneck caused by the 2,6-disubstitution.

References

-

Molecular Weight & Identity: PubChem. Compound Summary for CID 16427092 (Isomer Reference). National Library of Medicine (US). [Link]

-

Protodeboronation Mechanisms: Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society. [Link]

-

Sterically Hindered Coupling: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Disubstituted Arylboronic Acids." Accounts of Chemical Research. [Link]

Sources

Foreword: The Imperative of Spectroscopic Diligence in Modern Synthesis

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,5-Difluoro-6-methylphenylboronic acid

In the landscape of drug discovery and materials science, arylboronic acids are indispensable building blocks, largely owing to their pivotal role in Suzuki-Miyaura cross-coupling reactions.[1] The compound this compound (CAS No. 1884277-68-2) represents a structurally significant reagent, combining the electronic effects of two fluorine atoms with the steric influence of an ortho-methyl group. This unique substitution pattern can impart desirable properties to target molecules, such as altered metabolic stability, binding affinity, or pharmacokinetic profiles.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound presents several key features that will govern its spectral output:

-

Aromatic System: A benzene ring with two distinct aromatic protons. Their chemical environment is influenced by fluorine, methyl, and boronic acid substituents.

-

Fluorine Substituents: Two fluorine atoms (¹⁹F, spin I = ½) will couple with adjacent protons (³JHF) and carbon atoms (JCF), providing critical structural information.[2]

-

Methyl Group: A chemically distinct methyl group whose protons will likely show coupling to the adjacent fluorine atom.

-

Boronic Acid Moiety: This group contains exchangeable -OH protons and a boron atom (¹¹B is 80.4% abundant, spin I = 3/2), which can be directly observed by NMR.[3]

This guide will now deconstruct the predicted spectral data for each major analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F, ¹¹B) is essential for complete characterization.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum will provide information on the number and connectivity of protons. The key challenge in interpretation lies in resolving the complex splitting patterns arising from both homonuclear (H-H) and heteronuclear (H-F) coupling. Proton-decoupling of the fluorine spectrum is often required for simplification and definitive assignment.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~8.10 | broad s | - | B(OH)₂ |

| ~7.25 | td | JHH ≈ 8.5, JHF ≈ 5.5 | H-4 |

| ~7.05 | dd | JHH ≈ 8.5, JHF ≈ 9.0 | H-3 |

| ~2.40 | d | JHF ≈ 2.0 | -CH₃ |

Causality and Interpretation:

-

B(OH)₂ Protons: These protons are acidic and their signal is often broad due to chemical exchange with residual water in the solvent. Their chemical shift can vary significantly with concentration and temperature.

-

Aromatic Protons (H-3, H-4): H-4 is expected to be a triplet of doublets, split by the adjacent H-3 (ortho coupling, ~8.5 Hz) and the fluorine at C-5 (meta coupling, ~5.5 Hz). H-3 will appear as a doublet of doublets, split by H-4 (ortho coupling, ~8.5 Hz) and the fluorine at C-2 (ortho coupling, ~9.0 Hz).

-

Methyl Protons (-CH₃): The methyl group at C-6 is adjacent to the fluorine at C-5, leading to a small para H-F coupling, which will likely resolve the singlet into a narrow doublet.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum, typically acquired with proton broadband decoupling, reveals all unique carbon environments. The primary diagnostic features will be the large one-bond and two-bond carbon-fluorine couplings (¹JCF and ²JCF), which are invaluable for assigning the fluorinated carbons.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~162 | dd | ¹JCF ≈ 250, ²JCF ≈ 15 | C-5 (C-F) |

| ~159 | dd | ¹JCF ≈ 245, ²JCF ≈ 12 | C-2 (C-F) |

| ~128 | d | ³JCF ≈ 5 | C-4 |

| ~120 | (broad) | - | C-1 (C-B) |

| ~118 | dd | ²JCF ≈ 20, ³JCF ≈ 4 | C-3 |

| ~115 | d | ²JCF ≈ 25 | C-6 (C-CH₃) |

| ~15 | s | - | -CH₃ |

Causality and Interpretation:

-

Carbons bonded to Fluorine (C-2, C-5): These will appear far downfield and exhibit very large one-bond C-F coupling constants (~245-250 Hz), appearing as doublets. They will be further split by the second fluorine atom, resulting in doublets of doublets.

-

Carbon bonded to Boron (C-1): The signal for the carbon attached to the boron atom is often broadened due to the quadrupolar relaxation of the ¹¹B nucleus and can sometimes be difficult to observe.

-

Other Aromatic Carbons: C-3, C-4, and C-6 will show smaller two-bond and three-bond C-F couplings, which are critical for unambiguous assignment.

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

Expertise & Experience: ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent tool for confirming the fluorine substitution pattern.[2] The spectrum is typically referenced to an external standard like CFCl₃.

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~ -110 | d | JFF ≈ 15 | F at C-2 |

| ~ -115 | d | JFF ≈ 15 | F at C-5 |

Causality and Interpretation:

-

The two fluorine atoms are in different chemical environments and are expected to couple to each other (meta F-F coupling), resulting in two distinct doublets. Each signal will also contain finer splitting from couplings to the aromatic and methyl protons, though these may not be fully resolved.

Boron-¹¹ (¹¹B) NMR Spectroscopy

Expertise & Experience: ¹¹B NMR provides direct evidence for the boronic acid functionality. Arylboronic acids typically give a single, broad resonance in a characteristic chemical shift window.[4]

Predicted ¹¹B NMR Data (160 MHz, DMSO-d₆)

| Predicted Shift (δ, ppm) | Signal Shape | Assignment |

|---|

| ~28-30 | broad s | -B(OH)₂ |

Causality and Interpretation:

-

The chemical shift between +28 and +30 ppm is characteristic of a trigonal planar (sp²) boron atom in an arylboronic acid.[3] The signal is broad due to the fast quadrupolar relaxation of the spin I = 3/2 ¹¹B nucleus.

NMR Acquisition Protocol: A Self-Validating System

A robust NMR analysis workflow ensures data integrity and accurate structural assignment.

Caption: Standard workflow for NMR analysis of small molecules.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy probes the vibrational modes of a molecule, providing key information about the functional groups present. For this compound, the most diagnostic peaks will be the O-H and B-O stretches from the boronic acid group and the C-F stretches.

Predicted IR Data (ATR)

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium-Weak | Methyl C-H stretch |

| ~1620, ~1470 | Medium | Aromatic C=C stretch |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | C-F stretch |

| ~1020 | Strong | B-OH bend |

Causality and Interpretation:

-

The broadness of the O-H stretch is a hallmark of the hydrogen bonding present in boronic acid dimers in the solid state.

-

The B-O stretching frequency is a strong, characteristic absorption confirming the presence of the boronic acid.[5]

-

The strong absorption around 1250 cm⁻¹ is indicative of the C-F bonds.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule. For boronic acids, which can be thermally unstable, a soft ionization technique like Electrospray Ionization (ESI) is preferable to harsher methods like Electron Ionization (EI). Analysis is often performed using LC-MS to ensure the sample's purity is assessed simultaneously.[6]

Predicted MS Data (ESI-Negative Mode)

| m/z | Interpretation |

|---|---|

| 169.04 | [M-H₂O-H]⁻ (Anhydride form, boronate) |

| 187.05 | [M-H]⁻ |

Causality and Interpretation:

-

In ESI negative mode, the molecule is expected to deprotonate to form the [M-H]⁻ ion at m/z 187.05 (Calculated for C₇H₆BF₂O₂⁻).

-

Boronic acids are known to readily dehydrate. A common observation is the loss of water followed by deprotonation, leading to a boronate anion [M-H₂O-H]⁻.[7] This would appear at m/z 169.04. The relative intensity of these peaks can depend on the ion source conditions.

LC-MS Acquisition Protocol

Caption: General workflow for LC-MS analysis and purity verification.

Conclusion

The structural confirmation of this compound requires a multi-faceted spectroscopic approach. By synthesizing data from ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, along with IR and high-resolution MS, a complete and unambiguous picture of the molecule emerges. This guide provides a robust predictive framework that empowers researchers to confidently acquire, interpret, and validate the structure of this important synthetic building block, ensuring the integrity and success of their subsequent research endeavors.

References

- Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15.

- BLD Pharm. (n.d.). 1884277-68-2|this compound.

- SDSU Chemistry & Biochemistry. (n.d.). 11B NMR Chemical Shifts.

- Wikipedia. (2023, December 29). Fluorine-19 nuclear magnetic resonance spectroscopy.

- ResearchGate. (2021, June). ¹⁹F NMR‐pH profile of a difluorinated aminoalkylboronic acid 5 a.

- Chidella, K.S., Dasari, V.B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86.

- Siler, D. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Journal of Organic Chemistry, 87(22), 15071-15076.

- MySkinRecipes. (n.d.). (2-Fluoro-6-methylphenyl)boronic acid.

- Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095.

- Fort, D. A., et al. (2020). In-source Microdroplet Derivatization using Coaxial Contained-Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. Analytical Chemistry, 92(15), 10334-10341.

Sources

- 1. (2-Fluoro-6-methylphenyl)boronic acid [myskinrecipes.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 7. par.nsf.gov [par.nsf.gov]

Technical Whitepaper: Solubility Profiling and Solvent Selection for 2,5-Difluoro-6-methylphenylboronic Acid

Executive Summary

2,5-Difluoro-6-methylphenylboronic acid (CAS: 1256355-10-8) represents a challenging class of building blocks in medicinal chemistry. Its structural motif—characterized by 2,6-disubstitution (2-fluoro, 6-methyl)—creates a dichotomy in chemical behavior: the electron-withdrawing fluorine atoms increase Lewis acidity, while the ortho-methyl group imposes significant steric hindrance.

For researchers, this molecule presents two primary failure modes: insolubility-driven stoichiometry errors and protodeboronation during cross-coupling. This guide moves beyond basic solubility data to provide a mechanistic framework for solvent selection, ensuring high-fidelity dosing and reaction performance.

Physicochemical Basis of Solubility

To master the solubility of this compound, one must understand the dynamic equilibrium between the monomeric acid and its trimeric anhydride (boroxine).

The Boroxine Equilibrium

Unlike simple phenylboronic acid, this compound exhibits a distorted equilibrium.

-

The Driver: Boronic acids spontaneously dehydrate to form six-membered boroxine rings in non-polar solvents.

-

The Steric Brake: The 6-methyl group exerts steric pressure that destabilizes the planar transition state required for boroxine formation. Consequently, this compound exists predominantly as a monomer or a loose hydrogen-bonded dimer in solution, rather than the stable trimer seen with unhindered analogs.

Implication: This compound is likely more soluble in polar organic solvents than its non-methylated analogs (e.g., 2,5-difluorophenylboronic acid) because the crystal lattice energy is disrupted by the methyl "twist," preventing tight pi-stacking.

Electronic Effects (The "Fluorine Trap")

The 2,5-difluoro substitution pattern renders the boron center highly Lewis acidic.

-

Solvent Interaction: It will bind aggressively to Lewis basic solvents (THF, DMF, DMSO, Alcohols).

-

Risk: In protic solvents (MeOH), it readily forms hemiesters, complicating stoichiometry calculations if not accounted for by NMR.

Solubility Profile & Solvent Compatibility[1][2][3]

The following data summarizes the predicted solubility behavior based on structure-property relationships (SPR) of ortho-substituted fluorophenylboronic acids.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Primary Utility | Technical Notes |

| Ethers | THF, 2-MeTHF, 1,4-Dioxane | Excellent (>150 mg/mL) | Reaction Medium | Forms stable Lewis acid-base adducts. Best for Suzuki couplings. |

| Alcohols | Methanol, Ethanol, IPA | High (>100 mg/mL) | Workup / Crystallization | Warning: Rapidly forms boronic esters (solvolysis). Avoid for storage. |

| Polar Aprotic | DMF, DMSO, NMP | Very High (>200 mg/mL) | Library Synthesis | Difficult to remove. Promotes protodeboronation at high temperatures (>80°C). |

| Chlorinated | DCM, Chloroform | Moderate (20-50 mg/mL) | Extraction / Chromatography | Good for maintaining the monomeric state. |

| Hydrocarbons | Hexanes, Heptane, Toluene | Low (<5 mg/mL) | Anti-solvent / Precipitation | Use Toluene only at elevated temperatures (>80°C). |

| Water | Water (pH 7) | Insoluble (<1 mg/mL) | Biphasic Systems | Soluble only as the boronate "ate" complex at pH > 10. |

Visualizing the Solubility Mechanism

The diagram below illustrates the competition between solvation, trimerization, and degradation. Understanding this pathway is critical for process control.

Figure 1: Solubility and stability pathways. Note the "Critical Control Point" where base-mediated solubilization risks irreversible degradation.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish exact limits for your specific lot of material.

-

Preparation: Weigh 50 mg of this compound into a 2 mL HPLC vial.

-

Addition: Add the target solvent in 100 µL increments.

-

Equilibration: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.

-

Observation:

-

Calculation:

-

Validation: If using alcohols, verify structural integrity via LC-MS to rule out ester formation.

Protocol B: Solvent Selection for Suzuki-Miyaura Coupling

The 2-fluoro-6-methyl pattern makes this substrate prone to protodeboronation. Standard aqueous carbonate conditions often fail.

Recommended System: Anhydrous Organic/Solid Base

-

Solvent: 1,4-Dioxane or Toluene/n-Butanol (4:1).

-

Base: Anhydrous

(finely ground). -

Catalyst: Pd-catalyst with bulky biaryl phosphine ligands (e.g., XPhos, SPhos) to accommodate the ortho-methyl steric clash.

-

Rationale: By excluding bulk water and using solubility to control the concentration of the active boronate species, you minimize the pathway to protodeboronation (See Figure 1).

Decision Logic for Solvent Selection

Use this flow to select the correct solvent based on your immediate objective.

Figure 2: Decision tree for solvent selection based on operational context.

Storage and Handling Implications

-

Hygroscopicity: Due to the boroxine equilibrium, the solid material will absorb atmospheric moisture to hydrolyze surface boroxines.

-

Recommendation: Store at 2-8°C in a tightly sealed container. If the material appears "wet" or sticky, it is likely the boroxine form reverting to the acid.

-

Re-drying: Can be dried in a vacuum oven at 40°C over

to restore the free flowing powder (anhydride formation).

References

-

Boronic Acid Properties & Boroxine Equilibrium Hall, D. G. (Ed.).[5] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2]

-

Protodeboronation Mechanisms in Fluoro-Aryl Boronic Acids Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Mechanism." Journal of the American Chemical Society, 132(48), 17096–17098.

-

Solvent Effects in Suzuki-Miyaura Coupling Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[6]

-

Steric Hindrance in Ortho-Substituted Boronic Acids Billingsley, K., & Buchwald, S. L. (2008). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 129(11), 3358–3366.

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

- 3. d-nb.info [d-nb.info]

- 4. 2-FLUORO-5-METHYLPHENYLBORONIC ACID CAS#: 166328-16-1 [m.chemicalbook.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Technical Guide: Stability and Storage of 2,5-Difluoro-6-methylphenylboronic Acid

[1][2]

Introduction & Chemical Identity

2,5-Difluoro-6-methylphenylboronic acid (CAS: 1884277-68-2) is a specialized organoboron building block used primarily in Suzuki-Miyaura cross-coupling reactions to introduce the pharmacologically relevant 2,5-difluoro-6-methylphenyl moiety.[1][2]

The stability of this compound is dictated by the interplay between steric congestion (caused by the ortho-methyl and ortho-fluoro groups) and electronic activation (caused by the electron-withdrawing fluorine atoms).[1][2] Unlike simple phenylboronic acid, this molecule requires a nuanced approach to storage and handling to prevent two primary degradation pathways: protodeboronation and boroxine formation .

Chemical Profile

| Property | Detail |

| CAS Number | 1884277-68-2 |

| Molecular Formula | C₇H₇BF₂O₂ |

| Molecular Weight | 171.94 g/mol |

| Physical State | White to off-white powder |

| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in non-polar solvents.[1][2][3] |

| Acidity (Predicted) | pKa < 8.8 (Due to electron-withdrawing F substituents) |

Chemical Stability Profile

To handle this reagent effectively, researchers must understand the mechanisms driving its instability.

A. Protodeboronation (C-B Bond Cleavage)

The presence of fluorine atoms at the 2 and 5 positions significantly alters the electronic landscape of the phenyl ring.

-

Mechanism: Electron-withdrawing groups (EWGs) like fluorine decrease the electron density of the aromatic ring, making the C-B bond more susceptible to heterolytic cleavage, particularly in the presence of bases or metal catalysts.

-

The "Ortho" Effect: While the ortho-methyl group at position 6 provides some steric protection, the ortho-fluorine at position 2 facilitates hydrolytic cleavage.[1][2] In basic aqueous media (common in Suzuki couplings), the boronate anion forms, which can then undergo ipso-substitution with a proton, releasing the boronic acid moiety as boric acid and yielding 1,4-difluoro-2-methylbenzene .[1][2]

B. Boroxine Equilibrium (Dehydration)

Boronic acids exist in a reversible equilibrium with their trimeric anhydride form, known as a boroxine .[3]

-

Driver: This process is driven by the loss of water (dehydration).

-

Impact: Purity calculations based on weight can be inaccurate if the material has partially dehydrated.[2] The "dryer" the storage condition, the more the equilibrium shifts toward the boroxine. This is chemically reversible and often acceptable for coupling reactions, but it complicates stoichiometry.

C. Oxidative Instability

The electron-deficient nature of the boron atom (enhanced by the fluorine substituents) makes it a Lewis acid, susceptible to attack by reactive oxygen species (ROS) or peroxides, leading to the formation of a phenol derivative (2,5-difluoro-6-methylphenol).[1]

Figure 1: Primary degradation pathways.[1][2] The Boroxine shift is reversible; Protodeboronation is irreversible.

Storage Protocols

Proper storage is a tiered system based on the duration of storage and the criticality of the application.

Tier 1: Gold Standard (Long-Term Storage > 3 Months)[1][2]

-

Temperature: 2°C to 8°C (Refrigerated).

-

Atmosphere: Inert Gas (Argon or Nitrogen).[2]

-

Container: Amber glass vial with a teflon-lined screw cap, sealed with Parafilm.[2]

-

Humidity: Stored inside a secondary desiccator or a sealed bag with active desiccant packets (Silica gel or Molecular sieves).

-

Why: Low temperature slows protodeboronation kinetics.[2] Inert gas prevents oxidation.[2] Desiccant prevents hydrolysis, though it may promote slight boroxine formation (which is preferable to degradation).

Tier 2: Acceptable Working Conditions (Short-Term < 1 Month)[1][2]

-

Temperature: Ambient (20-25°C), provided the lab is temperature-controlled.

-

Atmosphere: Tightly closed container (air is acceptable if dry).[2]

-

Humidity: Must be kept dry.[2] Avoid leaving vials open in humid environments.[2]

Storage Incompatibility Table

| Factor | Compatibility | Action |

| Moisture | Low | Promotes protodeboronation (irreversible).[1][2] Keep dry.[2][4][5] |

| Oxidizers | None | Incompatible with peroxides, bleach, or strong oxidants. |

| Strong Bases | None | Catalyzes C-B bond cleavage.[2] Store away from hydroxides/alkoxides.[2] |

| Heat | Moderate | Avoid temps > 40°C. Accelerates all degradation pathways.[2] |

Quality Control & Re-Analysis

Before using this reagent in critical GMP or late-stage synthesis, verify its purity.[2]

Visual Inspection[1][2]

-

Fail: Clumped, sticky, or yellowed solid (indicates moisture absorption or oxidation).

Analytical Verification (NMR)

Standard 1H NMR is the most reliable method to distinguish between the Acid, the Boroxine, and degradation products.

Protocol:

-

Dissolve ~10 mg in DMSO-d6 (preferred) or CD3OD.[2]

-

Note: In CDCl3, boronic acids are often insoluble or aggregate, leading to broad peaks.

-

-

1H NMR Markers:

-

19F NMR Markers:

-

This is highly sensitive. Impurities will show as distinct fluorine shifts.[2]

-

Boroxine vs. Acid: Boroxine peaks are typically slightly shifted (0.1 - 0.5 ppm) relative to the monomeric acid.[2] Adding a drop of D2O to the NMR tube will hydrolyze the boroxine back to the acid, collapsing the peaks into a single set, confirming the "impurity" was just the anhydride.

-

Handling & Safety

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Inhalation: Handle in a fume hood.[2] Boronic acid dust can be irritating to the respiratory tract.

-

Spills: Sweep up dry to avoid generating aerosols.[2] Clean residue with a damp paper towel (water/ethanol mixture).[2]

Figure 2: Quality Control Decision Tree for verifying reagent integrity.

References

-

Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2]

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society, 138(3), 917-930.[2] (Mechanistic context for fluorinated boronic acid stability).

-

PubChem . (n.d.).[2][6] Compound Summary for CAS 1884277-68-2. National Center for Biotechnology Information.[2] Retrieved from [Link]

Sources

- 1. 887471-69-4|(2-Fluoro-6-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. (4,5-Difluoro-2-methylphenyl)boronic acid | 1416244-48-8 [sigmaaldrich.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. keyorganics.net [keyorganics.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. (2-Fluoro-6-methylphenyl)boronic acid | C7H8BFO2 | CID 54758890 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,5-Difluoro-6-methylphenylboronic acid safety data sheet (SDS).

CAS: 1884277-68-2 | Formula: C₇H₇BF₂O₂ | M.W.: 171.94 g/mol [1]

Chemical Identity & Physiochemical Passport

This guide details the handling, safety, and application of 2,5-Difluoro-6-methylphenylboronic acid , a highly specialized organoboron intermediate. Unlike simple phenylboronic acids, this molecule features a "privileged" substitution pattern: the ortho-methyl and ortho-fluoro groups (relative to boron) create a sterically congested and electronically unique environment, making it a critical scaffold for designing atropisomeric kinases inhibitors and fluorinated agrochemicals.

Core Identifiers

| Parameter | Specification |

| IUPAC Name | (2,5-Difluoro-6-methylphenyl)boronic acid |

| CAS Number | 1884277-68-2 |

| SMILES | Cc1c(B(O)O)c(F)cc(F)c1 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |

| Melting Point | >200°C (Decomposes) |

Hazard Identification & Safety Architecture

GHS Classification: Warning This compound poses risks primarily through contact and inhalation. Its fluorinated nature suggests potential for higher lipophilicity and skin absorption compared to non-fluorinated analogs.

Risk Profile (GHS H-Codes)

-

H315: Causes skin irritation.[4]

Precautionary Logic (P-Codes)[1][2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][5][6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3][5] Remove contact lenses, if present and easy to do.[2][3][5][6] Continue rinsing.[2][3][5][6]

Workflow: Safe Handling & Storage

The following diagram outlines the logical flow for receiving and storing this sensitive reagent to maintain both safety and chemical integrity.

Figure 1: Safe handling lifecycle emphasizing the critical requirement for inert atmosphere storage.

Strategic Handling: The Protodeboronation Challenge

Researchers must recognize that This compound is structurally predisposed to protodeboronation (cleavage of the C-B bond).

The Mechanism of Instability

The Boron atom is flanked by a Fluorine atom (position 2) and a Methyl group (position 6).

-

Electronic Effect: The highly electronegative fluorine atoms withdraw electron density, making the aromatic ring electron-deficient. This facilitates the attack of water/base on the boron atom.

-

Steric Effect: The ortho-methyl group forces the boronic acid moiety out of planarity with the benzene ring. While this steric bulk usually protects against attack, in this specific electronic setup, it can accelerate the cleavage of the C-B bond under basic heating conditions, releasing 1,4-difluoro-2-methylbenzene.

Storage Protocol:

-

Temperature: Store at 2–8°C .

-

Atmosphere: Strictly under Argon or Nitrogen . The compound is hygroscopic; moisture absorption catalyzes hydrolysis.

-

Container: Tightly sealed glass vial with a PTFE-lined cap.

Application Protocol: Suzuki-Miyaura Coupling

Context: Coupling this specific boronic acid is difficult due to the "Ortho Effect." The 6-methyl group hinders the transmetallation step in the catalytic cycle. Standard conditions (e.g., Pd(PPh3)4, Na2CO3) often result in low yields or homocoupling.

Recommended System: Use a catalyst system with bulky, electron-rich phosphine ligands (Buchwald Ligands) to facilitate oxidative addition and transmetallation.

Optimized Experimental Workflow

Reagents:

-

Substrate: Aryl Bromide/Chloride (1.0 equiv)

-

Boronic Acid: this compound (1.2–1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%)

-

Base: K₃PO₄ (3.0 equiv) (Anhydrous phosphate is preferred over carbonate to reduce deboronation).

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane (dry) .

Step-by-Step Procedure:

-

Charge: In a glovebox or under active Nitrogen flow, add the aryl halide, boronic acid, base, and Pd-precatalyst to a reaction vial.

-

Solvent: Add degassed solvent. Crucial: Degas solvent for 15 mins via sparging to prevent oxidation of the sensitive phosphine ligand.

-

Reaction: Seal and heat to 80–100°C for 4–12 hours.

-

Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

-

Purification: Silica gel chromatography. Note: The product may be UV-active but check for defluorination by-products.

Catalytic Cycle Visualization

The following diagram illustrates the Suzuki cycle, highlighting where this specific molecule presents challenges (Transmetallation).

Figure 2: The Suzuki-Miyaura cycle. The red node indicates the Transmetallation step, which is kinetically impeded by the ortho-methyl group of the subject boronic acid.

Emergency Response & First Aid

In the event of exposure, immediate action is required to mitigate the irritant properties of the fluorinated aromatic ring.[2]

| Scenario | Immediate Action |

| Eye Contact | Rinse cautiously with water for 15 minutes . Lift eyelids to ensure flushing.[3] Seek medical attention immediately (Fluorinated compounds can cause delayed deep tissue damage). |

| Skin Contact | Wash with soap and copious amounts of water.[2][3][5][6] Remove contaminated clothing.[2][3][6] If irritation persists, consult a dermatologist. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting . Call a Poison Center immediately. |

| Inhalation | Move victim to fresh air.[2][3][5][6] If breathing is difficult, give oxygen.[2] |

References

-

Lillo, V. J., et al. (2009). Protodeboronation of o-substituted arylboronic acids: Kinetics and mechanism. Journal of Organic Chemistry. Retrieved from [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Fluorinated Aryl Boronic Acids. Accounts of Chemical Research. Retrieved from [Link]

-

PubChem. (2024). Compound Summary: Fluorinated Phenylboronic Acids.[7][8] National Library of Medicine.[9] Retrieved from [Link]

Sources

- 1. 1884277-68-2|this compound|BLD Pharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. keyorganics.net [keyorganics.net]

- 4. (2,6-Difluoro-3-methylphenyl)boronic acid | C7H7BF2O2 | CID 16427092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (2-Fluoro-6-methylphenyl)boronic acid | C7H8BFO2 | CID 54758890 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Analysis and Synthetic Utility of 2,5-Difluoro-6-methylphenylboronic Acid

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists[1]

Executive Summary

2,5-Difluoro-6-methylphenylboronic acid (CAS: 1884277-68-2) represents a specialized class of "difficult" arylboronic acids used in modern drug discovery.[1] Characterized by significant steric hindrance (2,6-disubstitution) and unique electronic modulation (fluorine substitution), this motif is increasingly utilized to install metabolically stable, twisted biaryl systems in kinase inhibitors and protein-protein interaction modulators.

This guide provides a definitive technical analysis of the compound’s nomenclature, synthetic accessibility, and—most critically—its challenging reactivity profile in Suzuki-Miyaura cross-couplings, where protodeboronation competes aggressively with the desired transmetallation.

Nomenclature and Structural Integrity

While commercially listed as This compound , a rigorous IUPAC analysis reveals the nuances of its locant assignment.[1]

2.1 IUPAC Breakdown

-

Parent Structure: Phenylboronic acid (Benzeneboronic acid). The carbon bonded to boron is automatically assigned position 1.

-

Substituents:

-

Locant Assignment Rule: IUPAC rules mandate the lowest possible locant set at the first point of difference.[5]

-

Clockwise Numbering (as named): 2 (F), 5 (F), 6 (Me). Set: 2, 5, 6 .

-

Counter-Clockwise Numbering: 2 (Me), 3 (F), 6 (F). Set: 2, 3, 6 .

-

Strict IUPAC Name: Because the set 2,3,6 is lower than 2,5,6, the rigorous IUPAC name for this structure is (3,6-difluoro-2-methylphenyl)boronic acid .

-

Industry Convention: The name "2,5-difluoro-6-methyl..."[1][6] persists in catalogs likely due to its synthesis from 2,5-difluorotoluene derivatives, preserving the precursor's numbering logic.

-

2.2 3D Conformation and Sterics

The 2,6-disubstitution pattern (Fluoro at C2, Methyl at C6) creates a "steric well" around the boron atom.

-

Twist Angle: In biaryl products derived from this acid, the ortho-methyl and ortho-fluoro groups force the rings out of coplanarity (dihedral angle often >60°), reducing conjugation and improving solubility/metabolic stability.

-

Electronic Effect: The C2-Fluorine acts as an inductive electron-withdrawing group (EWG), increasing the Lewis acidity of the boron center, while the C6-Methyl provides weak inductive donation.

Synthetic Pathways

Direct lithiation of the parent arene (2,5-difluorotoluene) is prone to regioselectivity errors due to competing directing groups. The industry-standard protocol relies on Halogen-Lithium Exchange from a brominated precursor to ensure regiospecificity.[1]

3.1 Validated Synthetic Workflow

Precursor: 2-Bromo-1,4-difluoro-3-methylbenzene (matches the 2,5-difluoro-6-methyl pattern relative to the bromide).[1]

Reaction Logic:

-

Cryogenic Conditions (-78°C): Essential to prevent the ortho-lithio species from isomerizing or reacting with the alkyl halide (Wurtz coupling).[1]

-

Borate Trap: Triisopropyl borate [B(OiPr)3] is preferred over Trimethyl borate [B(OMe)3] due to reduced moisture sensitivity and cleaner hydrolysis.

-

Acidic Hydrolysis: Controlled hydrolysis yields the free boronic acid.

Figure 1: Regiospecific synthesis via Halogen-Lithium Exchange.[1]

Critical Reactivity Profile: The Protodeboronation Trap

The most significant technical challenge with this compound is Protodeboronation .[1]

4.1 Mechanism of Failure

Under the basic conditions required for Suzuki coupling, the boronic acid forms a boronate anion [Ar-B(OH)3]-.[1]

-

The Problem: In 2,6-disubstituted systems, especially those with electronegative fluorines, the C-B bond is weakened. The boronate anion undergoes unimolecular heterolysis (Mechanism IV), releasing the aryl anion which is instantly protonated by water.

-

Result: You isolate the de-borylated arene (1,4-difluoro-2-methylbenzene) instead of the coupled product.

4.2 The "Buchwald" Solution

To outcompete protodeboronation, the rate of Transmetallation must be accelerated.

-

Catalyst Selection: Standard Pd(PPh3)4 is ineffective. You must use bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos ) or precatalysts (e.g., XPhos Pd G3 ) that facilitate rapid oxidative addition and create a highly active mono-ligated Pd(0) species.

-

Base Selection: Avoid strong bases (NaOH, KOtBu). Use anhydrous mild bases like K3PO4 or Cs2CO3 in non-protic solvents (Dioxane/Toluene) to minimize the concentration of free protons.

Figure 2: Kinetic competition between productive coupling and protodeboronation.[1]

Optimized Experimental Protocol

Objective: Suzuki-Miyaura coupling of this compound with an aryl bromide (Ar-Br).

Reagents:

-

Boronic Acid: 1.5 equivalents (excess required due to potential decomposition).

-

Catalyst: XPhos Pd G3 (2-5 mol%).[1]

-

Base: K3PO4 (3.0 equivalents, anhydrous).

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with Ar-Br (1.0 mmol), Boronic Acid (1.5 mmol), K3PO4 (3.0 mmol), and XPhos Pd G3 (0.02 mmol).

-

Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvent: Add anhydrous, degassed 1,4-Dioxane (5 mL) via syringe.

-

Reaction: Heat to 80°C (Do not exceed 100°C to minimize deboronation). Stir vigorously for 2-4 hours.

-

Monitoring: Monitor via LC-MS. Look for the mass of the product and the mass of the de-borylated byproduct (m/z ~128).

-

Workup: Filter through Celite, concentrate, and purify via silica gel chromatography.

Physical Properties Data

| Property | Value / Description | Notes |

| Molecular Formula | C7H7BF2O2 | |

| Molecular Weight | 171.94 g/mol | |

| Appearance | White to off-white solid | Hygroscopic |

| Solubility | DMSO, Methanol, THF | Poor solubility in non-polar solvents |

| Storage | 2-8°C, Inert Atmosphere | Critical: Store under Argon to prevent anhydride formation.[1] |

| Stability | Low in basic aqueous media | Rapid protodeboronation at pH > 10 |

References

-

IUPAC Nomenclature Rules: "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book)." International Union of Pure and Applied Chemistry. Link

-

Protodeboronation Mechanism: Cox, P. A., et al. (2017).[8] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.[9][10] Link

-

Synthesis of Hindered Boronic Acids: Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[1] Journal of the American Chemical Society.[9][10] Link

-

Commercial Data & CAS Verification: "this compound Product Page." BLD Pharm.[6] Link

Sources

- 1. 887471-69-4|(2-Fluoro-6-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (2-Fluoro-6-methylphenyl)boronic acid | C7H8BFO2 | CID 54758890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2,6-Difluoro-3-methylphenyl)boronic acid | C7H7BF2O2 | CID 16427092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. IUPAC Rules [chem.uiuc.edu]

- 6. 1884277-68-2|this compound|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 10. Suzuki Coupling [organic-chemistry.org]

Methodological & Application

Application Notes & Protocols: The Strategic Application of 2,5-Difluoro-6-methylphenylboronic Acid in Modern Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] This guide provides an in-depth analysis of 2,5-Difluoro-6-methylphenylboronic acid, a versatile building block whose unique substitution pattern offers distinct advantages in drug design. We will explore the rationale behind its use, focusing on its role in enhancing metabolic stability and target affinity.[3][4] The core of this document is a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions—a critical transformation for the synthesis of complex biaryl structures, particularly in the development of kinase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated intermediates.

Introduction: The Rationale for Fluorination and Boronic Acids in Drug Design

The deliberate use of fluorine in pharmaceuticals has grown exponentially, driven by its unique ability to fine-tune molecular properties. With a van der Waals radius similar to hydrogen (1.47 Å vs. 1.20 Å), fluorine can act as a bioisostere of a hydrogen atom while imparting profoundly different electronic effects due to its high electronegativity.[4][5]

Key benefits of incorporating fluorine include:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This is a primary strategy for blocking "metabolic soft spots" in a drug candidate.[1][3]

-

Modulation of pKa: As a strong electron-withdrawing group, fluorine can lower the pKa of nearby acidic or basic functional groups, altering a molecule's ionization state at physiological pH and thereby influencing its solubility, permeability, and target engagement.

-

Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls), increasing ligand-target binding affinity.[2][4] It can also influence molecular conformation to favor a bioactive pose.[1][5]

-

Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and penetrate tissues like the central nervous system (CNS).[2][3]

Parallel to the rise of fluorination, boronic acids have become indispensable reagents in synthetic chemistry.[6][7] Their stability, low toxicity, and versatile reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions make them ideal for constructing the C(sp²)–C(sp²) bonds that form the backbone of many complex drugs.[6][8]

The subject of this guide, This compound , combines these powerful features into a single, high-value building block. The ortho-methyl group provides steric influence, potentially locking the phenyl ring into a specific dihedral angle relative to its coupling partner, which can be crucial for optimizing interactions within a protein's binding pocket. The dual ortho and meta fluorine atoms provide a powerful combination of metabolic shielding and electronic modulation.

Core Application: Synthesis of Biaryl Kinase Inhibitor Scaffolds

A primary application of this compound is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a biaryl core where a substituted phenyl ring is coupled to a heterocyclic system (e.g., pyrimidine, pyridine, thiazole).[9][10] This phenyl ring often occupies the ATP-binding site, and its substituents are critical for achieving potency and selectivity. The 2,5-difluoro-6-methylphenyl moiety is particularly effective in this role.

This section provides a detailed protocol for a representative Suzuki-Miyaura coupling reaction, a foundational step in the synthesis of numerous targeted therapies.

Reaction Mechanism and Workflow Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[11][12] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[13]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Suzuki Coupling [organic-chemistry.org]

Reaction of 2,5-Difluoro-6-methylphenylboronic acid with aryl halides

An In-Depth Guide to the Suzuki-Miyaura Coupling of 2,5-Difluoro-6-methylphenylboronic Acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of biaryl scaffolds, particularly those containing fluorine atoms, is a cornerstone of modern medicinal chemistry and materials science. Fluorinated motifs can significantly enhance a molecule's pharmacological profile, including its metabolic stability, binding affinity, and bioavailability.[1][2] this compound is a valuable building block for introducing a sterically hindered and electronically modified phenyl ring into target molecules. This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the successful palladium-catalyzed Suzuki-Miyaura cross-coupling of this specific boronic acid with a range of aryl halides. We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of each reagent, and offer practical guidance for optimization and troubleshooting.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a powerful transition metal-catalyzed process for forming carbon-carbon bonds.[3][4] The generally accepted mechanism proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][6] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[7][8]

The catalytic cycle can be visualized as follows:

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-halide bond of the aryl halide (Ar-X). This is often the rate-limiting step and results in a Pd(II) complex.[6][8] The reactivity of the aryl halide typically follows the trend I > Br > OTf >> Cl.

-

Transmetalation: This crucial step involves the transfer of the organic group (in this case, the 2,5-difluoro-6-methylphenyl moiety) from the boron atom to the palladium(II) center.[9] This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium complex.[10][11]

-

Reductive Elimination: In the final step, the two coupled organic fragments (the aryl group from the halide and the 2,5-difluoro-6-methylphenyl group) are eliminated from the palladium center, forming the desired biaryl product.[7] This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6]

Key Reagents and Rationale for Selection

The success of coupling a sterically hindered substrate like this compound hinges on the judicious selection of each reaction component.

| Component | Role & Rationale | Recommended Reagents |

| Boronic Acid | The nucleophilic partner. This compound presents both steric (ortho-methyl) and electronic (electron-withdrawing fluorines) challenges that can slow the transmetalation and reductive elimination steps. | This compound |

| Aryl Halide | The electrophilic partner. Reactivity decreases down the series. Aryl chlorides are cost-effective but require highly active catalyst systems. | Aryl Iodides, Bromides, Triflates, or Chlorides |

| Palladium Pre-catalyst | Source of the active Pd(0) catalyst. Pd(II) pre-catalysts like Pd(OAc)₂ are reduced in situ to Pd(0). | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | Stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For sterically demanding couplings, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential to promote oxidative addition and, critically, the final reductive elimination step.[9][12][13] | SPhos, XPhos, RuPhos, P(t-Bu)₃, PEPPSI-type catalysts |

| Base | Activates the boronic acid to form a nucleophilic boronate complex, which is necessary for transmetalation.[9][10] The choice of base can significantly impact yield and selectivity.[11] Stronger bases may be needed for challenging couplings, but can also promote side reactions like protodeboronation. | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KF |

| Solvent | Solubilizes reactants and influences reaction kinetics. Aprotic polar solvents are common. Often, a mixture with water is used to help dissolve the inorganic base and facilitate the formation of the active boronate species.[6] | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF |

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Conditions should be optimized for each specific aryl halide.

Materials and Equipment

-

This compound (1.2 - 1.5 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Ligand (e.g., SPhos, 2-4 mol%)

-

Base (e.g., K₃PO₄, 2-3 equiv)

-

Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere setup (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Experimental Workflow Diagram

Figure 2: General experimental workflow for the Suzuki-Miyaura reaction.

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., SPhos, 0.02 mmol, 2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum or a Teflon screw cap. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Using a syringe, add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water) to the flask.

-

Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed. Reaction times can vary from 2 to 24 hours.

-

Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with water (10 mL) and ethyl acetate (15 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Example Reaction Data

The following table presents representative conditions for the coupling of this compound with various aryl halides. These serve as starting points for optimization.

| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Dioxane/H₂O (5:1) | 100 | 12 | 91 |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2.0) | RuPhos (4.0) | Cs₂CO₃ (2.5) | Toluene/H₂O (4:1) | 110 | 18 | 85 |

| 3 | 2-Bromopyridine | PdCl₂(dppf) (3.0) | - | K₂CO₃ (3.0) | DMF | 90 | 24 | 78 |

| 4 | 4-Chloroacetophenone | Pd₂(dba)₃ (2.0) | XPhos (4.0) | K₃PO₄ (3.0) | Dioxane/H₂O (5:1) | 110 | 20 | 72 |

| 5 | Methyl 2-bromobenzoate | Pd(PPh₃)₄ (5.0) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (3:1:1) | 85 | 16 | 88 |

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen exposure). 2. Insufficiently active catalyst/ligand for the substrate (e.g., aryl chloride). 3. Reaction temperature too low. | 1. Ensure rigorous inert atmosphere technique and use freshly degassed solvents. 2. Switch to a more active ligand (e.g., from PPh₃ to a Buchwald-type ligand like SPhos or XPhos).[13] 3. Increase the reaction temperature in 10 °C increments. |

| Protodeboronation | 1. Presence of excess water or protic sources. 2. Base is too strong or reaction time is too long. 3. Boronic acid is unstable under the conditions. | 1. Use anhydrous solvents and a less aqueous base/solvent system. 2. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or KF).[10] Reduce reaction time. 3. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester). |

| Homocoupling of Boronic Acid | Presence of oxygen, which can promote oxidative homocoupling. | Improve degassing of the reaction mixture and maintain a strict inert atmosphere. |

| Formation of Byproducts | 1. Catalyst decomposition leading to palladium black. 2. Side reactions with functional groups on substrates. | 1. Increase ligand-to-palladium ratio to better stabilize the catalyst. 2. Protect sensitive functional groups on the aryl halide or boronic acid prior to coupling. |

Conclusion

The Suzuki-Miyaura coupling of this compound with aryl halides is a robust and versatile method for synthesizing sterically hindered, fluorinated biaryl compounds. Success relies on a sound understanding of the reaction mechanism and the careful selection of catalyst, ligand, base, and solvent to overcome the steric and electronic challenges posed by the substrates. The use of modern, bulky, and electron-rich phosphine ligands is often critical for achieving high yields, especially with less reactive aryl chlorides. The protocols and troubleshooting guide presented here offer a solid foundation for researchers to effectively utilize this important transformation in their synthetic endeavors.

References

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Aakash Institute. suzuki coupling reaction in chemistry. [Link]

-

ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

-

Wiley Online Library. (2021). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

-

Nature. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. [Link]

-

ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

-

Royal Society of Chemistry. (2014). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

Royal Society of Chemistry. (2014). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. [Link]

-

ACS Publications. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. [Link]

-